1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-16-13-15(23(21,22)14-5-2-1-3-6-14)7-8-17(16)20-11-4-9-19-10-12-20/h1-3,5-8,13,19H,4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOMGFOZWAEJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Fluorophenyl Precursors
A common approach involves starting from a 2-fluoro-4-halobenzene derivative, where the halogen (commonly bromine) is substituted by a benzenesulfonyl group. This transformation can be achieved via:
- Reaction of 2-fluoro-4-bromobenzene with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 4-(benzenesulfonyl)-2-fluorobenzene intermediates.
- The sulfonylation is generally conducted under mild conditions to preserve the fluorine substituent and avoid side reactions.
Coupling with 1,4-Diazepane
The critical step is the attachment of the 1,4-diazepane ring to the sulfonylated fluorophenyl intermediate. Two main synthetic routes are reported:
Nucleophilic substitution on a benzyl halide intermediate : For example, 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane is prepared by reacting 4-bromo-2-fluorobenzyl halides with 1,4-diazepane under reflux conditions with a base such as potassium carbonate in acetonitrile. This method yields the benzylated diazepane derivative with good efficiency (up to 84% yield reported).
Direct amination of sulfonylated aromatic rings : In some cases, the sulfonylated fluorophenyl compound bearing a leaving group (e.g., halogen) undergoes nucleophilic aromatic substitution with 1,4-diazepane. This method requires careful control of reaction conditions due to the electron-withdrawing sulfonyl group and fluorine substituent.
Purification and Characterization
- The crude reaction mixtures are typically purified by flash chromatography using solvent gradients such as 0–20% dimethylacetamide (DMA) in ethyl acetate or other suitable eluents.
- Characterization includes ^1H and ^13C NMR spectroscopy, confirming the aromatic and diazepane proton environments, as well as mass spectrometry and melting point analysis.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation of 2-fluoro-4-bromobenzene | Benzenesulfonyl chloride, base (e.g., Et3N), solvent (e.g., dichloromethane), room temp to reflux | 70–90 | Preserves fluorine, introduces sulfonyl group |
| Nucleophilic substitution with 1,4-diazepane | 1,4-diazepane, K2CO3, MeCN, reflux overnight | 80–85 | Efficient benzylation of diazepane nitrogen |
| Purification | Flash chromatography (0–20% DMA gradient) | — | Provides pure product for characterization |
Detailed Research Findings
- In a study synthesizing related 1,4-diazepane derivatives, refluxing a benzyl bromide intermediate with excess 1,4-diazepane and potassium carbonate in acetonitrile overnight afforded the desired product in 84% isolated yield, demonstrating the robustness of this method.
- The sulfonylation step must be carefully controlled to avoid over-reaction or displacement of fluorine. Literature reports suggest that mild bases and controlled temperature prevent side reactions.
- Structural analogs with sulfonyl and fluorine substituents on the phenyl ring have been successfully synthesized and characterized, confirming the viability of this synthetic route.
Chemical Reactions Analysis
1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might be carried out in the presence of catalysts or under reflux.
Scientific Research Applications
1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of 1,4-Diazepane Derivatives
Key Observations:
- Aromatic vs. Heterocyclic Substituents: Pyridinyl (e.g., NS3531) and pyrazole (e.g., ) substituents demonstrate high receptor selectivity (e.g., α4β2 nAChR and 5-HT7R), suggesting the target compound’s phenyl ring may favor non-polar interactions .
- Halogen Effects : Chlorine (e.g., ) and fluorine (e.g., ) substituents influence electronic effects; fluorine’s smaller size may reduce steric hindrance compared to chlorine.
Pharmacological and Binding Profiles
Receptor Binding and Selectivity
- Nicotinic Acetylcholine Receptors (nAChRs) : Pyridin-3-yl-substituted NS3531 binds α4β2 nAChR with Ki = 1.2 nM, highlighting the importance of heterocyclic substituents for receptor engagement . The target compound’s phenyl ring may lack the hydrogen-bonding capacity of pyridine, reducing nAChR affinity.
- Serotonin Receptors (5-HTRs) : The 3-chlorophenyl-pyrazole analog in showed 5-HT7R selectivity, suggesting halogenated aryl groups enhance G-protein biased antagonism. The target compound’s fluorine may similarly modulate selectivity.
Structure-Activity Relationship (SAR) Trends
Sulfonyl Groups : Enhance solubility and receptor anchoring via polar interactions (e.g., ).
Halogen Substituents : Fluorine improves metabolic stability and electron-withdrawing effects; chlorine increases steric bulk (e.g., ).
Heterocycles vs. Phenyl Rings: Pyridine/pyrazole groups improve receptor specificity (e.g., ), while phenyl rings may favor non-selective hydrophobic binding.
Biological Activity
1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane is a chemical compound with the molecular formula and a molecular weight of 334.41 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme interactions and receptor modulation.
The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction. This method is favored for its efficiency in forming carbon–carbon bonds under optimized conditions to yield high purity products.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various physiological effects. For instance, it may act as an inhibitor or agonist depending on the target involved.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes that are crucial in metabolic pathways. For example, studies have shown that it can inhibit oxidative phosphorylation (OXPHOS) in cancer cells, which is a promising therapeutic strategy for targeting tumors reliant on aerobic metabolism .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | UM16 (Pancreatic) | 0.58 | OXPHOS inhibition |
| R-enantiomer of related compound | MIA PaCa-2 | 0.1185 | ATP depletion |
Case Studies
One notable study explored the effects of diazepam binding inhibitors in various models, revealing that compounds structurally related to diazepanes could enhance stem cell expansion and influence neurogenesis under controlled environments . Although direct studies on this compound are sparse, these findings suggest potential avenues for further research into its biological implications.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzenesulfonyl group or the diazepane ring may enhance potency or selectivity against specific biological targets. For example, analogs with varied substitutions on the phenyl ring have demonstrated differing degrees of receptor affinity and inhibitory capacity.
Table 2: Comparison of Structural Analogues
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluoro and sulfonyl groups | Moderate OXPHOS inhibition |
| 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane | Chloro and fluoro groups | Higher potency in GABA modulation |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane, and how can purity be validated?
Methodological Answer: The synthesis typically involves a multi-step process:
Core Formation : Construct the 1,4-diazepane ring via cyclization of a diamine precursor under controlled pH and temperature .
Functionalization : Introduce the 4-(benzenesulfonyl)-2-fluorophenyl group via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling, using fluorinated aryl halides and benzenesulfonyl chloride .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Validation :
- HPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment .
- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., benzenesulfonyl proton signals at δ 7.5–8.0 ppm) and HRMS .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and isothermal stress testing at 40–80°C .
- Data Interpretation : Calculate degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions .
Q. What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates. Compare IC values to known inhibitors .
- Receptor Binding : Perform radioligand displacement assays (e.g., GABA receptor) to assess affinity, using H-diazepam as a control .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks :
- Mechanistic Studies :
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation :
- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Prepare nanoemulsions via high-pressure homogenization to enhance aqueous dispersion .
- Pharmacokinetics :
Q. How can computational methods guide the design of derivatives with improved selectivity?
Methodological Answer:
- QSAR Modeling :
- Train models on existing benzodiazepine derivatives using descriptors like LogP, polar surface area, and H-bond donors .
- Structure-Based Design :
Q. What advanced analytical techniques characterize its metabolic pathways?
Methodological Answer:
- In Vitro Metabolism :
- Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites via UHPLC-QTOF-MS .
- Isotope Tracing :
- Use C-labeled compound to track metabolic fate in rodent models .
- Data Analysis :
- Apply software (e.g., MetaboLynx) to map biotransformation pathways and identify toxic metabolites .
Data Analysis and Theoretical Frameworks
Q. How should researchers contextualize findings within broader pharmacological or chemical theories?
Methodological Answer:
- Link results to established frameworks:
- Pharmacophore Model : Compare the compound’s structure-activity relationships (SAR) to benzodiazepine analogs .
- Kinetic Theory : Interpret enzyme inhibition data using Michaelis-Menten or allosteric modulation models .
- Use systematic reviews to align findings with gaps in literature (e.g., benzosulfonyl derivatives’ role in CNS disorders) .
Q. What statistical approaches address variability in high-throughput screening data?
Methodological Answer:
- Normalization : Apply Z-score or plate median normalization to minimize batch effects .
- Multivariate Analysis : Use PCA or hierarchical clustering to identify outliers and confounding variables .
- Robust Assay Design : Incorporate factorial design (e.g., 2 designs) to test interactions between variables like concentration and incubation time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
